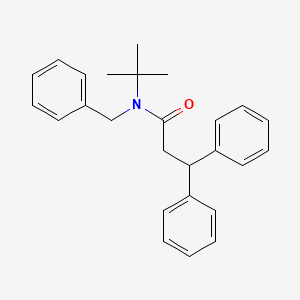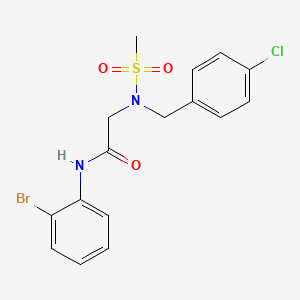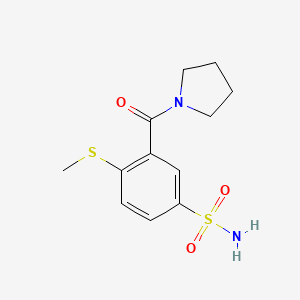![molecular formula C21H13BrO3 B4746432 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4746432.png)
5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone
Overview
Description
5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone, also known as BBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBF is a furanone derivative that is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone is not fully understood, but it is believed to act on various cellular pathways. 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has also been shown to inhibit the activity of certain enzymes involved in cancer growth and metastasis.
Biochemical and Physiological Effects:
5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has been shown to have both biochemical and physiological effects. 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has been shown to inhibit the activity of certain enzymes involved in cancer growth and metastasis. 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Physiologically, 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has been shown to have minimal toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone in lab experiments include its potential as a lead compound for drug discovery, its anticancer properties, and its low toxicity. The limitations of using 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone. One direction is the development of new derivatives of 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone that may have improved properties for various applications. Another direction is the study of the mechanism of action of 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone to better understand its potential as a chemotherapeutic agent. Additionally, the study of 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone in combination with other anticancer agents may lead to improved treatment options for cancer patients.
Scientific Research Applications
5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and material science. 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has also been studied for its potential in drug discovery as a lead compound for the development of new drugs. In material science, 5-(4-biphenylyl)-3-[(5-bromo-2-furyl)methylene]-2(3H)-furanone has been studied for its potential applications in the development of new materials such as polymers.
properties
IUPAC Name |
(3Z)-3-[(5-bromofuran-2-yl)methylidene]-5-(4-phenylphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO3/c22-20-11-10-18(24-20)12-17-13-19(25-21(17)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQZFZGRFDMPKD-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC4=CC=C(O4)Br)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C/C(=C/C4=CC=C(O4)Br)/C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4746356.png)
![4-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4746361.png)
![N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4746371.png)
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4746376.png)
![3-[2-(4-methylphenoxy)ethyl]-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4746378.png)
![2-[(2-phenoxyethyl)thio]-4,5-diphenyl-1H-imidazole](/img/structure/B4746393.png)


![2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4746420.png)


![3-allyl-5-[2-(benzyloxy)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4746428.png)
![3-bromo-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4746441.png)